molecular formula C9H7BrF4O B13588417 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol

3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13588417
M. Wt: 287.05 g/mol
InChI Key: KPTNGAAOFZNEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group attached to a secondary alcohol, with a bromo and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with trifluoromethyl ketone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde group is attacked by the nucleophile, followed by reduction to form the secondary alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one

    Reduction: 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromo and fluoro substituents can modulate its electronic properties. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 4-Bromo-2-fluorophenol
  • 2-(4-Bromo-2-fluorophenyl)acetic acid

Uniqueness

3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H7BrF4O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2

InChI Key

KPTNGAAOFZNEES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.